molecular formula C12H22N4O B6643534 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol

3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol

Cat. No. B6643534
M. Wt: 238.33 g/mol
InChI Key: HXCVTNPYYIMPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, also known as DMAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMAPP is a type of pyrimidine-based inhibitor that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol works by binding to specific enzymes and inhibiting their activity. For example, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to inhibit the activity of protein kinase A, which is involved in a wide range of cellular processes, including cell growth and differentiation. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides, such as cAMP and cGMP.
Biochemical and Physiological Effects:
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to have a wide range of biochemical and physiological effects. For example, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to increase the levels of cyclic nucleotides in cells, which can lead to increased cell signaling and gene expression. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. Additionally, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in lab experiments is that it can be expensive to produce, which may limit its accessibility to some researchers.

Future Directions

There are many potential future directions for research on 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol. One area of interest is the development of more selective inhibitors that target specific enzymes or pathways. Another area of interest is the use of 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for further research on the safety and toxicity of 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, particularly in vivo.

Synthesis Methods

3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol is a synthetic compound that is typically produced through a multi-step process. The first step involves the reaction of 2,4-diamino-6-(dimethylamino)pyrimidine with 4-methyl-1-pentanol in the presence of a catalyst. This reaction produces a mixture of isomers, which are then separated and purified using various techniques, such as column chromatography and recrystallization. The final product is 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, which is a white crystalline solid.

Scientific Research Applications

3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of applications, including as an inhibitor of various enzymes, such as protein kinases and phosphodiesterases. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been studied for its potential use as a tool for studying various biological processes, such as cell signaling and gene expression.

properties

IUPAC Name

3-[[2-(dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-9(2)10(6-8-17)14-11-5-7-13-12(15-11)16(3)4/h5,7,9-10,17H,6,8H2,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCVTNPYYIMPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)NC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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